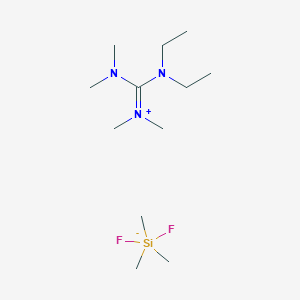
N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium trimethyldifluorosilikonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate is a complex organic compound with unique properties and applications. This compound is characterized by its guanidinium core, which is substituted with tetramethyl and diethyl groups, and is paired with a trimethyldifluorosilikonate anion. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate typically involves the following steps:
Formation of the Guanidinium Core: The guanidinium core can be synthesized by reacting diethylamine with tetramethylguanidine under controlled conditions.
Substitution Reactions: The tetramethyl and diethyl groups are introduced through substitution reactions, where appropriate alkylating agents are used.
Formation of the Trimethyldifluorosilikonate Anion: This anion is formed by reacting trimethylsilyl fluoride with a suitable fluoride source under anhydrous conditions.
Combination of Cation and Anion: The final step involves combining the guanidinium cation with the trimethyldifluorosilikonate anion to form the desired compound.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate involves its interaction with specific molecular targets. The guanidinium core can interact with negatively charged sites on biomolecules, while the trimethyldifluorosilikonate anion can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A related compound with a simpler structure, used as a ligand in coordination chemistry.
N,N-Diethyl-N’,N’-dimethylguanidine: Another guanidine derivative with different alkyl groups, used in various chemical applications.
Uniqueness
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium trimethyldifluorosilikonate is unique due to its specific combination of tetramethyl and diethyl groups on the guanidinium core, paired with the trimethyldifluorosilikonate anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
479024-65-2 |
|---|---|
Formule moléculaire |
C12H31F2N3Si |
Poids moléculaire |
283.48 g/mol |
Nom IUPAC |
[diethylamino(dimethylamino)methylidene]-dimethylazanium;difluoro(trimethyl)silanuide |
InChI |
InChI=1S/C9H22N3.C3H9F2Si/c1-7-12(8-2)9(10(3)4)11(5)6;1-6(2,3,4)5/h7-8H2,1-6H3;1-3H3/q+1;-1 |
Clé InChI |
SMPIVFQBRJSGMR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=[N+](C)C)N(C)C.C[Si-](C)(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



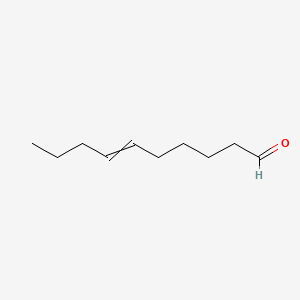
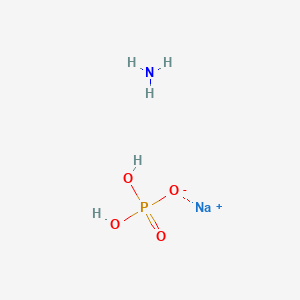
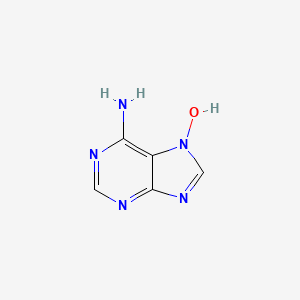
![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
![{[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B13834176.png)
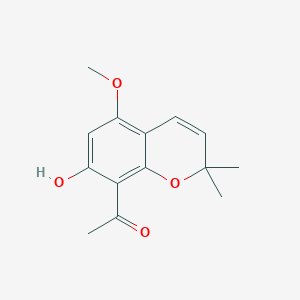

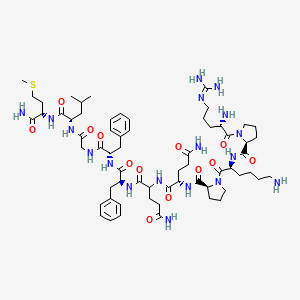

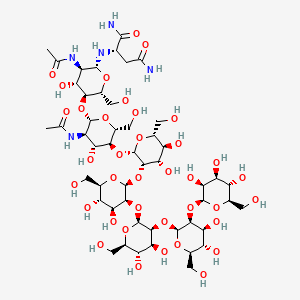
![4,6-Methanocyclopent[e]-1,3-oxazin-2(3H)-one,hexahydro-,(4S,4aR,6S,7aR)-(9CI)](/img/structure/B13834206.png)
